molecular formula C26H28N4O B10936517 1-ethyl-3-methyl-6-(4-methylphenyl)-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936517
M. Wt: 412.5 g/mol
InChI Key: OGSIEVHQLVIPCJ-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines pyrazole and pyridine rings

Preparation Methods

The synthesis of 1-ETHYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the pyridine ring. Key steps may involve cyclization reactions, condensation reactions, and functional group modifications. Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ETHYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, interacting with specific biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole and pyridine derivatives These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(2-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H28N4O/c1-6-30-25-24(18(5)29-30)21(15-23(27-25)19-13-11-17(4)12-14-19)26(31)28-22-10-8-7-9-20(22)16(2)3/h7-16H,6H2,1-5H3,(H,28,31)

InChI Key

OGSIEVHQLVIPCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC=C4C(C)C

Origin of Product

United States

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